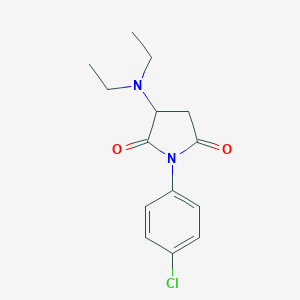
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole, also known as MOPI, is a synthetic compound that belongs to the isoxazole family. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. We will also list several future directions for research on MOPI.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole involves its binding to the sigma-1 receptor, which is located on the endoplasmic reticulum of cells. This binding results in the modulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has been shown to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to have antitumor properties, making it a potential candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
The use of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole in lab experiments has several advantages, including its high affinity for the sigma-1 receptor, its analgesic and anti-inflammatory properties, and its potential use in the treatment of various diseases. However, there are also several limitations to using 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole, including the development of more selective sigma-1 receptor ligands, the investigation of its potential use in the treatment of neurodegenerative diseases and cancer, and the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole and its potential side effects.
合成方法
The synthesis of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole involves a multi-step process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the ester, which is subsequently treated with sodium methoxide to form the final product, 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole.
科学研究应用
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
产品名称 |
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H23NO2/c1-17(10-4-3-5-11-17)16-12-15(20-18-16)13-6-8-14(19-2)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
InChI 键 |
RERZGWQSHOYVIV-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)C2=NOC(C2)C3=CC=C(C=C3)OC |
规范 SMILES |
CC1(CCCCC1)C2=NOC(C2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)
![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)







![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)